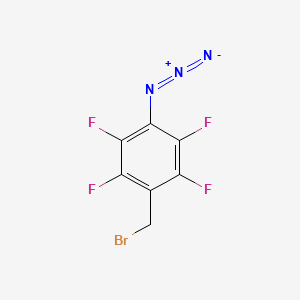

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

説明

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is a fluorinated aromatic compound featuring both an azido (-N₃) and a bromomethyl (-CH₂Br) group on a tetrafluorobenzene ring. Its molecular formula is C₇H₃BrF₄N₃, with a molecular weight of 285.02 g/mol (calculated from and ). The compound is synthesized via halogenation and azidation reactions, typically starting from tetrafluorobenzene derivatives. For instance, details its preparation using PBr₃ in dichloromethane (DCM), yielding 36% after purification . further highlights its role as a key intermediate in pharmaceutical research, specifically in synthesizing insulin hypersecretion-inducing agents via reactions with 2-aminobenzimidazole .

The azido group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the bromomethyl group facilitates nucleophilic substitutions, making this compound versatile in organic synthesis. Its tetrafluorinated aromatic core enhances thermal stability and influences electronic properties, which is critical for applications in drug design and materials science.

特性

IUPAC Name |

1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4N3/c8-1-2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPWUXNJOPUZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445841 | |

| Record name | 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180293-27-0 | |

| Record name | 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene typically involves the following steps:

Bromination: The starting material, 2,3,5,6-tetrafluorotoluene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromomethyl-2,3,5,6-tetrafluorotoluene.

Azidation: The bromomethyl derivative is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with an azido group, yielding this compound.

化学反応の分析

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, forming corresponding substituted products.

Click Chemistry: The azido group readily participates in click chemistry reactions with alkynes to form stable triazole linkages.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common reagents and conditions used in these reactions include polar aprotic solvents (e.g., DMF), catalysts (e.g., Pd/C), and nucleophiles (e.g., amines, thiols).

科学的研究の応用

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:

Bioconjugation Chemistry: It is used as a reagent in bioconjugation to link biomolecules through click chemistry and nucleophilic substitution reactions.

Protein Labeling and Modification: The compound is employed in protein labeling and modification, allowing the attachment of fluorophores, affinity tags, or other probes to proteins for visualization and purification.

Cross-linking Reagents: Its bifunctional nature makes it useful as a cross-linking reagent to study protein-protein and protein-DNA interactions.

作用機序

The mechanism of action of 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene involves its reactive functional groups. The azido group can undergo cycloaddition reactions with alkynes, forming triazole linkages, while the bromomethyl group can participate in nucleophilic substitution reactions. These reactions enable the compound to form stable covalent bonds with various biomolecules, facilitating its use in bioconjugation and cross-linking applications.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene with structurally related fluorinated benzene derivatives:

生物活性

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS Number: 180293-27-0) is an organic compound notable for its unique structure, characterized by an azido group (-N₃) and a bromomethyl group (-CH₂Br) attached to a tetrafluorobenzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its biological activity stems from its ability to participate in various chemical reactions that can modify biological molecules.

The molecular formula of this compound is C₇H₂BrF₄N₃. The presence of fluorine atoms enhances its electrophilic character, making it reactive towards nucleophiles. The compound's reactivity is crucial for its potential applications in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 267.00 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 2.976 |

The biological activity of this compound is largely attributed to its reactive functional groups. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages. Additionally, the bromomethyl group can participate in nucleophilic substitution reactions with various biomolecules such as amines and thiols. These reactions facilitate bioconjugation and cross-linking applications in medicinal chemistry.

Biological Applications

This compound has been explored for its potential in:

- Drug Development : Its ability to form stable covalent bonds with proteins makes it a candidate for targeted drug delivery systems.

- Bioconjugation : The compound can be used to attach drugs or imaging agents to biomolecules for enhanced therapeutic efficacy.

- Click Chemistry : The azido functionality allows it to participate in click chemistry reactions, which are valuable in creating complex molecular architectures.

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

- Targeted Drug Delivery : Research demonstrated that azide-containing compounds could be conjugated to antibodies for targeted delivery of cytotoxic agents to cancer cells. The stability and reactivity of the azido group were key factors in the success of these conjugates .

- Protein Modification : A study highlighted the use of azido compounds for specific labeling of proteins in live cells through bioorthogonal reactions. This approach allowed for real-time tracking of protein dynamics within cellular environments .

- Fluorinated Compounds in Drug Design : Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This property has been leveraged in the design of new pharmaceuticals .

Q & A

Q. What are the optimal conditions for synthesizing 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene, and how can intermediates be stabilized?

The synthesis involves reacting precursors with PBr₃ in dry dichloromethane (DCM) under nitrogen at 0–5°C, followed by quenching with 2-propanol and NaHCO₃ . Key optimizations include:

- Temperature control : Maintaining low temperatures (0–5°C) to prevent side reactions from bromomethyl intermediates.

- Solvent purity : Use of anhydrous DCM to avoid hydrolysis of PBr₃.

- Quenching protocol : Gradual addition of 2-propanol to neutralize excess PBr₃, minimizing exothermic side reactions. Stabilizing intermediates (e.g., bromomethyl derivatives) requires inert atmospheres and immediate characterization post-synthesis.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Identifies CH₂Br groups (δ ~4.3–4.5 ppm) and azide protons (if resolvable).

- ¹³C NMR : Assigns fluorinated aromatic carbons (δ ~140–160 ppm) and bromomethyl carbons (δ ~30–35 ppm) . Mass spectrometry (MS) with m/z 149 (M⁺) confirms molecular weight. Fluorine-19 NMR can resolve tetrafluoroaryl environments but requires specialized instrumentation.

Q. How can purity be ensured during purification, given its reactivity?

- Flash chromatography : Use silica gel with non-polar solvents (e.g., hexane/DCM) to avoid prolonged exposure to moisture.

- Low-temperature crystallization : Recrystallize in ethanol/diethyl ether at -20°C to isolate crystalline product .

- TLC monitoring : Track azide decomposition using UV-active spots with Rf ~0.4–0.6 in 3:1 hexane:ethyl acetate.

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., azide vs. bromomethyl group stability) be resolved?

Discrepancies often arise from:

- Ambient conditions : Azide groups decompose under light or heat; use dark/controlled environments for kinetic studies .

- Competing reactions : Bromomethyl groups may undergo nucleophilic substitution (SN2) or elimination. Computational modeling (DFT) can predict dominant pathways under varying conditions . Systematic factorial design (e.g., varying solvents, temperatures, and catalysts) isolates variables contributing to contradictory observations .

Q. What theoretical frameworks guide mechanistic studies of its dual functional groups (azide and bromomethyl)?

- Frontier molecular orbital (FMO) theory : Predicts reactivity by analyzing HOMO-LUMO interactions between azides and electrophiles.

- Hammett parameters : Correlate substituent effects (fluorine’s electron-withdrawing nature) on reaction rates of bromomethyl groups .

- Transition state modeling : Use software like Gaussian or COMSOL to simulate SN2 vs. radical pathways in substitution reactions .

Q. How can AI-driven automation improve synthesis scalability and reproducibility?

- Smart laboratories : AI algorithms adjust reaction parameters (e.g., stoichiometry, temperature) in real-time via feedback loops .

- Robotic liquid handlers : Precisely dispense hazardous reagents (e.g., PBr₃) to minimize human error.

- Machine learning (ML) : Train models on historical data to predict optimal quench times and solvent ratios .

Q. What strategies address discrepancies in computational vs. experimental vibrational spectra (e.g., azide stretching modes)?

- Hybrid DFT/MD simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to account for solvent effects and anharmonicity.

- Experimental calibration : Use Raman spectroscopy to refine computational basis sets for azide (~2100 cm⁻¹) and C-Br (~650 cm⁻¹) stretches .

Methodological Considerations

Q. How to design experiments balancing safety and reactivity for large-scale applications?

- Microfluidic reactors : Minimize hazardous intermediate accumulation by controlling reaction volumes .

- In-line analytics : Implement FTIR or UV-vis probes to monitor azide decomposition in real-time .

- Thermal hazard assessment : Use differential scanning calorimetry (DSC) to identify exothermic peaks during scale-up .

Q. What statistical approaches validate reproducibility in kinetic studies?

- Repeated-measures ANOVA : Analyze reaction rates across multiple batches to quantify variance .

- Design of experiments (DoE) : Apply full factorial designs to test interactions between temperature, solvent polarity, and catalyst loading .

Future Directions

Q. Can this compound serve as a precursor for novel fluorinated polymers or photoactivated probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。